Sodium 1-aminonaphthalene-2-sulphonate
Description
Positional Isomerism and Structural Distinctions within Aminonaphthalenesulfonate Derivatives
The naphthalene (B1677914) molecule offers several positions for substitution, giving rise to a variety of positional isomers for aminonaphthalenesulfonic acids. The relative positions of the amino and sulfonic acid groups significantly influence the properties and reactivity of these derivatives. For instance, 1-aminonaphthalene can be sulfonated to produce different isomers, including naphthionic acid (1-aminonaphthalene-4-sulfonic acid), Laurent's acid (1-aminonaphthalene-5-sulfonic acid), and Cleve's acids (1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid). wikipedia.org
Each of these isomers, including 1-aminonaphthalene-2-sulfonic acid (ortho-naphthionic acid), has a unique set of properties and applications. The spatial arrangement of the functional groups affects factors such as solubility, reactivity in coupling reactions for dye synthesis, and the potential for intramolecular interactions. For example, peri-acid (1-aminonaphthalene-8-sulfonic acid) is known to readily dehydrate to form a sultam, a cyclic sulfonamide, due to the proximity of the amino and sulfonic acid groups. wikipedia.org
Below is an interactive data table that highlights some of the key distinctions between 1-aminonaphthalene-2-sulfonic acid and its other positional isomers.
| Common Name | Systematic Name | CAS Number | Key Preparative Route | Notable Applications |
| ortho-Naphthionic acid | 1-Aminonaphthalene-2-sulfonic acid | 81-06-1 | Thermal rearrangement of sodium naphthionate. chemicalbook.com | Dye intermediate. chemicalbook.com |
| Naphthionic acid | 4-Aminonaphthalene-1-sulfonic acid | 84-86-6 | Sulfonation of 1-aminonaphthalene. wikipedia.org | Precursor to azo dyes like Congo red. wikipedia.orgwikipedia.org |
| Laurent's acid | 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | Reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org | Precursor to 5-amino-1-naphthol (B160307) ("purpurol"). wikipedia.org |
| 1,6-Cleve's acid | 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 | Sulfonation of 1-aminonaphthalene. wikipedia.org | Dye intermediate. |
| 1,7-Cleve's acid | 1-Aminonaphthalene-7-sulfonic acid | 119-28-8 | By-product in the production of 1,6-Cleve's acid. wikipedia.org | Precursor to C.I. Acid Black 36. wikipedia.org |
| Peri acid | 1-Aminonaphthalene-8-sulfonic acid | 82-75-7 | Reduction of 1-nitronaphthalene-8-sulfonic acid. wikipedia.org | Precursor to C.I. Acid Blue 113. wikipedia.org |
| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org | Precursor to C.I. Pigment Red 49. wikipedia.org |
| Brönner's acid | 2-Aminonaphthalene-6-sulfonic acid | 93-00-5 | Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid. wikipedia.org | Dye intermediate. |
Historical Perspectives on the Academic Development and Industrial Relevance of Aminonaphthalenesulfonates
The history of aminonaphthalenesulfonic acids is deeply intertwined with the rise of the synthetic dye industry in the late 19th and early 20th centuries. The ability of these compounds to serve as versatile intermediates for the production of a vast array of azo dyes drove much of the early research into their synthesis and properties. wikipedia.org Azo dyes are formed through a coupling reaction between a diazotized amine and a coupling agent, and aminonaphthalenesulfonic acids can function as either component.
The sulfonation of naphthylamines was a key area of investigation, leading to the discovery and characterization of numerous isomers. The development of synthetic routes to specific isomers, such as the thermal rearrangement of sodium naphthionate to yield the 1,2-isomer, was a significant advancement. chemicalbook.com The industrial relevance of these compounds is underscored by their use in producing well-known dyes. For example, naphthionic acid is a crucial precursor to the dye Congo red. wikipedia.org The specific isomer used has a profound impact on the color and properties of the final dye, which fueled further academic inquiry into the structure-property relationships of these compounds.
Fundamental Significance of the 1-Aminonaphthalene-2-sulphonate Scaffold in Organic Synthesis and Functional Materials
Beyond its historical role in the dye industry, the 1-aminonaphthalene-2-sulphonate scaffold continues to be of fundamental significance in modern organic synthesis and the development of functional materials. Its bifunctional nature, possessing both a nucleophilic amino group and a hydrophilic sulfonic acid group, makes it a valuable building block for more complex molecules.
In contemporary research, derivatives of aminonaphthalenesulfonic acids are being explored for a range of applications. For instance, the unique structure of these compounds allows them to be used in the synthesis of heterocyclic compounds with potential biological activities. researchgate.net The sulfonic acid group can be leveraged to impart water solubility to larger molecules, a desirable property in many chemical and biological applications.
A notable recent development is the use of aminonaphthalenesulfonic acids in materials science. For example, 1-amino-2-naphthol-4-sulfonic acid has been used to functionalize graphene oxide, creating a heterogeneous nano-catalyst. sciforum.net This novel catalyst has shown high efficacy in promoting multicomponent reactions for the synthesis of tetraketone derivatives. sciforum.net Such applications highlight the evolving role of the aminonaphthalenesulfonate scaffold, demonstrating its utility in the creation of advanced materials with tailored properties.
Structure
3D Structure of Parent
Properties
CAS No. |
61240-37-7 |
|---|---|
Molecular Formula |
C10H8NNaO3S |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
sodium;1-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
UTEKQAXKLLQOHW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 1 Aminonaphthalene 2 Sulphonate
Regioselective Sulfonation Strategies for Naphthalene (B1677914) Precursors
The introduction of a sulfonic acid group at a specific position on the naphthalene ring is a critical first step in the synthesis of many aminonaphthalenesulfonic acids. In the context of preparing 1-aminonaphthalene-2-sulphonate, the sulfonation of β-naphthol (2-naphthol) is a common starting point. The hydroxyl group of β-naphthol directs the incoming sulfo group primarily to the 1-position.
The reaction is typically carried out by treating β-naphthol with a sulfonating agent. The choice of agent and reaction conditions are crucial for maximizing the yield of the desired 2-naphthol-1-sulfonic acid. One established method involves the use of sulfur trioxide in an inert organic solvent, such as tetrachloroethane. This approach allows for controlled reaction temperatures, often around 0-5°C, to minimize the formation of by-products like disulfonic acids. The proposed mechanism involves the initial formation of a sulfate (B86663) ester at the hydroxyl group, followed by an intramolecular rearrangement to introduce the sulfonic acid group at the 1-position. google.com
Another approach to the sulfonation of β-naphthol involves the use of chlorosulfonic acid in a solvent like nitrobenzene (B124822) at low temperatures (e.g., 0°C). nih.gov The resulting 2-hydroxy-1-naphthalenesulfonic acid (also known as oxy-Tobias acid) is a key intermediate that can then be converted to the corresponding amino sulfonic acid. google.com The use of boric acid as a catalyst in the sulfonation of beta-naphthol with sulfuric acid has also been reported to improve the yield and quality of the resulting sulfonic acids. google.com
| Sulfonating Agent | Solvent | Temperature | Catalyst | Key Outcome |
| Sulfur trioxide | Tetrachloroethane | 0-25°C | None | Forms 2-naphthol-1-sulfonic acid |
| Chlorosulfonic acid | Nitrobenzene | 0°C | None | Produces 2-hydroxy-1-naphthalenesulfonic acid |
| Sulfuric acid | None (neat) | Up to 100°C | Boric acid | Improved yield and quality of mixed sulfonic acids |
Mechanistic Investigations of Rearrangement Reactions Yielding 1-Aminonaphthalene-2-sulfonic Acid
A pivotal step in some synthetic routes to 1-aminonaphthalene-2-sulfonic acid involves a rearrangement reaction. A notable example is the thermal rearrangement of sodium 1-aminonaphthalene-4-sulfonate (sodium naphthionate) to the 1,2-isomer. This process is typically carried out by heating sodium naphthionate at high temperatures, around 200-225°C. google.com
Mechanistically, this rearrangement is understood to proceed through a desulfonation-resulfonation pathway. At elevated temperatures, the sulfonic acid group at the 4-position can be cleaved from the naphthalene ring. The resulting 1-naphthylamine (B1663977) intermediate can then be re-sulfonated, and under these thermodynamic conditions, the more stable 1,2-isomer is formed. The presence of water can hinder this rearrangement, and its removal is crucial for achieving high yields. google.com
It is important to note that the conditions for such rearrangements are highly specific. For instance, studies on the rearrangement of sodium 1-naphthylsulphamate in a dioxane-sulfuric acid medium have shown that the main product is 1-aminonaphthalene-4-sulfonic acid, with no formation of the 1,2-isomer. universityofgalway.ie This highlights that the choice of solvent, temperature, and the specific precursor are critical in directing the outcome of the rearrangement.
Development of Modern Synthetic Routes and Process Optimization for Sodium 1-Aminonaphthalene-2-sulphonate
Modern synthetic strategies for this compound focus on improving yield, purity, and process efficiency while minimizing waste. One significant development has been the move from solid-phase reactions to liquid-phase processes, which offer better heat transfer and control.
An improved method for the preparation of 1-naphthylamine-2-sulfonic acid from sodium naphthionate involves using a relatively low-boiling, inert, water-immiscible organic liquid as a diluent. google.com This allows for the azeotropic removal of water during the reaction, which is a key factor in driving the rearrangement to completion. The reaction is conducted under pressure in an autoclave at temperatures between 200-250°C. After the reaction, the product can be easily filtered and washed with the solvent to remove impurities. google.com
| Method | Precursor | Key Reagents/Conditions | Advantages |
| Thermal Rearrangement in Solvent | Sodium 1-aminonaphthalene-4-sulfonate | Low-boiling, inert, water-immiscible solvent (e.g., xylene, chlorobenzene), 200-250°C in an autoclave | Improved heat transfer, azeotropic water removal, easier product isolation, higher yields |
| Bucherer Reaction (for isomers) | 2-Hydroxynaphthalene-1-sulfonic acid | Ammonia, ammonium (B1175870) sulfite (B76179), high temperature and pressure | Direct conversion of a hydroxyl group to an amino group |
| One-Pot Synthesis (for isomers) | 2-Naphthol | Chlorosulfonic acid, followed by neutralization and then Bucherer reaction reagents | Streamlined process, avoids isolation of intermediates |
Advanced Techniques for the Isolation and Purification of High-Purity this compound
Achieving high purity of this compound is crucial for its use in dye manufacturing. Traditional purification methods often rely on precipitation and crystallization. For instance, aminonaphthalenesulfonic acids can be precipitated from their reaction mixtures by adjusting the pH with an acid, such as hydrochloric or sulfuric acid. patsnap.comgoogle.com The crude product can then be washed with water to remove residual acids and salts.
More advanced purification techniques are also being employed to meet stringent purity requirements. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative purification of related compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt. nih.gov HSCCC is a liquid-liquid partition technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the product. This method has been shown to yield purities of over 99%. nih.gov
Another strategy for purification involves the careful control of crystallization conditions. The solubility of aminonaphthalenesulfonic acids is dependent on the pH and the presence of other salts. By manipulating these factors, it is possible to selectively precipitate the desired isomer. For example, in the separation of 1-aminonaphthalene-8-sulphonic acid and 1-aminonaphthalene-5-sulphonic acid, the pH of the solution is adjusted to a specific range (4.0-4.6) to precipitate one isomer, which is then filtered off. The other isomer can then be precipitated by further acidification of the filtrate. google.com Similar principles can be applied to the purification of this compound.
| Technique | Principle | Application | Outcome |
| Acid Precipitation | Lowering the pH of the solution to decrease the solubility of the sulfonic acid. | Isolation of the product from the reaction mixture. | Crude product which can be further purified. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Preparative purification of commercial grade material. | High-purity product (>99%). |
| pH-Controlled Precipitation | Exploiting the different solubilities of isomers at specific pH values. | Separation of isomeric aminonaphthalenesulfonic acids. | Isolation of a specific isomer with high purity. |
Chemical Reactivity and Derivatization Pathways of 1 Aminonaphthalene 2 Sulphonate
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Nucleus
The naphthalene ring of 1-aminonaphthalene-2-sulphonate is susceptible to electrophilic attack, with the position of substitution being influenced by the electronic effects of the existing substituents. The strongly activating amino group (-NH₂) directs incoming electrophiles primarily to the ortho and para positions, while the deactivating sulfonate group (-SO₃H) directs to the meta position. The interplay of these directing effects determines the regioselectivity of reactions such as sulfonation, nitration, and halogenation.
Further sulfonation of aminonaphthalene sulfonic acids can lead to the formation of disulfonated derivatives. The position of the second sulfonic acid group is dependent on reaction conditions. For instance, the sulfonation of 1-aminonaphthalene can yield various isomers, including di- and trisulfonic acids, with the specific product distribution influenced by factors like temperature and the sulfonating agent.
Nitration of aminonaphthalene sulfonic acids must be carried out under carefully controlled conditions to prevent oxidation of the amino group. For the related Tobias acid (2-aminonaphthalene-1-sulfonic acid), mononitration can be successfully achieved in a concentrated sulfuric acid medium at temperatures not exceeding 0°C, yielding a mixture of the 5-nitro and 8-nitro derivatives. This demonstrates that even with the deactivating effect of the sulfonate group, the activated ring can undergo nitration.
Diazotization and Azo Coupling Reactions for Functional Material Precursors
A cornerstone of the reactivity of 1-aminonaphthalene-2-sulphonate is the ability of its primary amino group to undergo diazotization. This reaction, typically carried out by treating the amine with sodium nitrite (B80452) in an acidic solution at low temperatures (0–5 °C), converts the amino group into a highly reactive diazonium salt (-N₂⁺).
These diazonium salts are valuable intermediates, primarily used in azo coupling reactions. In this type of reaction, the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form an azo compound (a compound with an -N=N- double bond). This reaction is the foundation for the synthesis of a vast array of azo dyes, which are known for their vibrant colors and stability. The specific color of the resulting dye is determined by the chemical structures of both the diazo component (derived from 1-aminonaphthalene-2-sulphonate) and the coupling component. Aminonaphthalenesulfonic acids are crucial precursors in the manufacturing of numerous dyes, including acid, reactive, and food dyes.
Nucleophilic Substitution Reactions Involving the Amino and Sulfonate Moieties
Both the amino and sulfonate groups of 1-aminonaphthalene-2-sulphonate can participate in nucleophilic substitution reactions, although the reactivity of each group differs significantly.
The amino group can act as a nucleophile in reactions with various electrophiles. For example, it can be acylated or can participate in condensation reactions. A notable example of a nucleophilic substitution involving the amino group is the Ullmann condensation. In a related compound, 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives have been synthesized via a microwave-assisted, copper-catalyzed Ullmann reaction between an aminobenzene and a chloronaphthalenesulfonic acid. This demonstrates the potential for forming C-N bonds via nucleophilic substitution at the amino group.
Conversely, the sulfonate group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly under harsh conditions. For instance, fusion with sodium hydroxide (B78521) can lead to the replacement of the sulfonate group with a hydroxyl group, a reaction that is utilized in the synthesis of aminonaphthols.
The interconversion of amino and hydroxyl groups on the naphthalene ring can also be achieved via the Bucherer reaction. This reversible reaction involves the treatment of a naphthalenol with an aqueous sulfite (B76179) or bisulfite and ammonia, or a naphthylamine with an aqueous sulfite or bisulfite and a hydroxide. This reaction is a key industrial process for the synthesis of various aminonaphthalene sulfonic acids and their derivatives.
Studies on the Formation and Stability of Adducts and Complexes
The amino and sulfonate groups of 1-aminonaphthalene-2-sulphonate provide sites for coordination with metal ions, leading to the formation of metal complexes. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group can act as donors towards a metal center.
Research on related aminonaphthalene sulfonic acid derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the aminonaphthalene sulfonic acid ligand can coordinate to the metal ion in a bidentate fashion, utilizing, for example, a hydroxyl oxygen and the nitrogen of an azo group in a pre-formed dye ligand. Organotin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have also been synthesized and characterized, showcasing the versatility of these compounds as ligands.
In addition to forming well-defined metal complexes, aminonaphthalene derivatives can also form other types of adducts. For instance, under oxidative conditions, some aminohydroxynaphthalenes, which are structurally related to the title compound, have been shown to form dimeric adducts. The study of such adducts and complexes is crucial for understanding the potential applications of these compounds in areas such as catalysis, materials science, and environmental remediation.
Advanced Spectroscopic Characterization of 1 Aminonaphthalene 2 Sulphonate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-aminonaphthalene-2-sulphonate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule.
In ¹H NMR spectroscopy of 2-aminonaphthalene-1-sulfonic acid, the protons on the naphthalene (B1677914) ring system appear as a series of multiplets in the aromatic region. chemicalbook.comnih.gov The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the bicyclic ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each of the ten carbon atoms in the naphthalene skeleton. chemicalbook.comchemicalbook.com The carbons directly attached to the amino (-NH₂) and sulfonic acid (-SO₃H) groups exhibit distinct chemical shifts due to the strong electron-withdrawing and -donating effects of these substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed on derivatives to establish connectivity between protons and carbons, confirming structural assignments. mdpi.com For instance, studies on related substituted naphthalene derivatives utilize these methods to map out the complete bonding framework. mdpi.com
Table 1: Representative NMR Spectroscopic Data for 2-Aminonaphthalene-1-sulfonic acid
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.0 - 8.5 | Multiplets |
| ¹³C | 110 - 150 | Multiple Signals |
Note: Specific chemical shifts can vary depending on the solvent and pH. The data represents typical ranges observed for the aromatic structure.
Vibrational Spectroscopic Analyses (Fourier Transform Infrared and Raman Spectroscopy)
FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of 2-aminonaphthalene-1-sulfonic acid displays characteristic absorption bands. nih.govchemicalbook.com The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The sulfonic acid group gives rise to strong, characteristic bands corresponding to the S=O asymmetric and symmetric stretching vibrations, usually found around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively. Bending vibrations for the N-H group and stretching vibrations of the C=C bonds within the naphthalene ring also produce distinct peaks in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov It is particularly effective for analyzing the non-polar C-C bonds of the aromatic naphthalene skeleton. The combination of FTIR and Raman spectra allows for a more complete vibrational analysis of the molecule.
Table 2: Key Vibrational Frequencies for 1-Aminonaphthalene-2-sulphonate
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | FTIR | 3300 - 3500 |
| C-H Stretch (Aromatic) | FTIR/Raman | 3000 - 3100 |
| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1450 - 1600 |
| S=O Asymmetric Stretch | FTIR | 1250 - 1150 |
| S=O Symmetric Stretch | FTIR | 1080 - 1010 |
| S-O Stretch | FTIR | 700 - 800 |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Emission) for Excited State Dynamics
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, is used to investigate the electronic transitions and photophysical properties of these compounds. The naphthalene core provides the chromophore responsible for its characteristic electronic spectra. The absorption spectrum of naphthalene-derived compounds typically shows multiple bands in the UV region corresponding to π-π* transitions. researchgate.net
Derivatives of aminonaphthalenesulfonic acids are renowned for their environmentally sensitive fluorescence. nih.gov For example, 8-anilinonaphthalene-1-sulfonic acid (ANS), a well-studied derivative, is weakly fluorescent in polar solvents like water but exhibits a significant increase in fluorescence quantum yield and a blue shift (hypsochromic shift) in its emission maximum in non-polar environments or when bound to hydrophobic sites on proteins. nih.gov This phenomenon, known as solvatochromism, makes these compounds valuable as fluorescent probes to study protein conformation and membrane structure. Studies on a polymer derivative, 4-Amino naphthalene-1-sulfonic acid-alginate, also demonstrated positive solvatochromism, with emission maxima shifting from lower to higher wavelengths as solvent polarity decreased. researchgate.net
Table 3: Photophysical Properties of an ANS Derivative in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| Water | ~350 | ~515 | Low |
| Ethylene Glycol | ~373 | ~480 | High |
Data is representative of the behavior of ANS derivatives, illustrating the effect of solvent polarity. nih.gov
Mass Spectrometric Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of 1-aminonaphthalene-2-sulphonate. The molecular formula of the acid form is C₁₀H₉NO₃S, corresponding to a molecular weight of approximately 223.25 g/mol . nih.govfishersci.ca High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, which provides unambiguous confirmation of the elemental composition. acs.org
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule. nist.gov The resulting mass spectrum shows a molecular ion peak (or a protonated/deprotonated molecular ion peak, e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the loss of small neutral molecules like sulfur dioxide (SO₂) or sulfur trioxide (SO₃) from the sulfonate group, as well as cleavages associated with the amino group and the naphthalene ring.
Time-Resolved Fluorescence Spectroscopy in Solution and Solid States
Time-resolved fluorescence spectroscopy provides critical information on the excited-state lifetime and dynamics of fluorescent molecules like the derivatives of 1-aminonaphthalene-2-sulphonate. This technique measures the decay of fluorescence intensity over time following excitation by a short pulse of light.
The fluorescence lifetime is a key parameter that can be highly sensitive to the molecule's local environment. For instance, studies on 1-anilino-8-naphthalene sulfonate (ANS) have used nanosecond time-resolved emission spectroscopy to probe its excited state. scilit.com When ANS binds to different sites, such as proteins versus lipids, it can exhibit different fluorescence lifetimes. One study found that ANS bound to sarcolemma proteins had a major lifetime component of 16 ns, while ANS in the lipid phase showed lifetimes of 7 ns and 4 ns. nih.gov Similarly, a fluorescent polymer, 4-aminonaphthalene-1-sulfonic acid-alginate, showed a decrease in its fluorescence lifetime from 11 ns in water to 7 ns in butanol, reflecting changes in the solvent environment. researchgate.net These studies highlight the power of time-resolved fluorescence in distinguishing between different bound states and characterizing the local environment of the probe.
Table 4: Representative Fluorescence Lifetimes of Aminonaphthalenesulfonate Derivatives
| Compound/System | Environment | Fluorescence Lifetime (τ) |
| 1,8-ANS | Bound to Sarcolemma Protein | ~16 ns |
| 1,8-ANS | Bound to Sarcolemma Lipid | ~7 ns and ~4 ns |
| AmNS-Alginate Polymer | Water (High Polarity) | ~11 ns |
| AmNS-Alginate Polymer | Butanol (Low Polarity) | ~7 ns |
Data sourced from references nih.gov and researchgate.net.
Electro-analytical Spectroscopic Methods (e.g., Raman Spectroelectrochemistry of related polymers)
Electro-analytical spectroscopic methods combine electrochemical control with spectroscopic measurement to study materials in different oxidation states. Raman spectroelectrochemistry is a powerful in-situ technique for investigating structural changes in molecules and polymers as a function of applied electrode potential. arxiv.org
While not typically performed on the monomer itself, this technique is highly relevant for polymers derived from or related to 1-aminonaphthalene-2-sulphonate. For example, studies on polyaniline, a conductive polymer, doped with various sulfonic acids have utilized Raman spectroelectrochemistry to monitor the vibrational modes of the polymer backbone during electrochemical cycling. researchgate.net These experiments can distinguish between the different redox states of the polymer (e.g., leucoemeraldine, emeraldine (B8112657), pernigraniline) by observing shifts in the positions and intensities of characteristic Raman bands, such as the C-N stretching and quinoid/benzenoid ring stretching modes. researchgate.netnih.gov This approach provides molecular-level insight into the doping mechanisms and electronic structure of conductive polymers that may incorporate sulfonate moieties similar to the title compound.
Computational Chemistry and Theoretical Investigations of 1 Aminonaphthalene 2 Sulphonate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 1-aminonaphthalene-2-sulphonate anion. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable molecular geometry by finding the minimum energy conformation.
For the zwitterionic form, 1-ammonionaphthalene-2-sulfonate, experimental data from X-ray crystallography provides a benchmark for theoretical models. nih.gov In its crystalline state, the molecule is nearly planar, with a dihedral angle of just 1.94(3)° between the two fused rings of the naphthalene (B1677914) system. nih.gov An intramolecular hydrogen bond between the ammonio group and an oxygen atom of the sulfonate group contributes to this planarity, forming a stable six-membered ring. nih.gov
Computational studies, typically using DFT with basis sets like B3LYP/6-31G(d,p), can replicate these experimental findings. Geometry optimization calculations would predict bond lengths, bond angles, and dihedral angles. For instance, a computational analysis of the related 1-naphthalenesulfonic acid has been used to study its geometry and stability. acs.org Such calculations for 1-aminonaphthalene-2-sulphonate would confirm the planarity of the naphthalene core and quantify the steric and electronic effects of the adjacent amino and sulfonate groups.
The electronic structure can be elucidated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich aminonaphthalene ring system, indicating its role as an electron donor. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Table 1: Selected Experimental and Theoretical Geometric Parameters for 1-Aminonaphthalene-2-sulphonate Note: Theoretical values are representative and would be obtained from DFT calculations.
| Parameter | Experimental Value (Å/°) nih.gov | Representative Theoretical Value (Å/°) |
|---|---|---|
| S1–O1 Bond Length | 1.455 (1) | 1.46 |
| S1–O2 Bond Length | 1.458 (1) | 1.46 |
| S1–O3 Bond Length | 1.446 (1) | 1.45 |
| C1–N1 Bond Length | 1.468 (2) | 1.47 |
| C2–S1 Bond Length | 1.780 (2) | 1.78 |
| O1–S1–O2 Angle | 112.42 (7) | 112.5 |
| N1–C1–C2 Angle | 120.9 (1) | 121.0 |
| Naphthalene Ring Dihedral Angle | 1.94 (3) | ~2.0 |
Prediction and Interpretation of Spectroscopic Parameters via Computational Models
Computational models are invaluable for predicting and interpreting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can aid in the analysis of experimental data and the structural confirmation of the compound.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can help assign specific absorption bands to the corresponding molecular vibrations, such as the N-H stretching of the amino group, the asymmetric and symmetric S=O stretching of the sulfonate group, and the C=C stretching of the aromatic rings.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts can be compared with experimental data to confirm the molecular structure.
UV-Visible absorption spectra arise from electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and corresponding oscillator strengths, which correlate to the absorption wavelengths (λ_max) and intensities observed experimentally. For related (phenylamino)naphthalenesulfonic acids, computational models have been used to understand their electronic transitions and fluorescence properties. nih.gov
Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For 1-aminonaphthalene-2-sulphonate, these are concentrated around the oxygen atoms of the sulfonate group.
Blue regions (positive potential) indicate areas of electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
Green regions represent areas of neutral potential.
The MEP map for 1-aminonaphthalene-2-sulphonate would clearly show the electron-donating nature of the amino group and the strong electron-withdrawing effect of the sulfonate group, which influences the reactivity of the entire naphthalene ring system. For instance, MEP analysis of naphthalene itself has been performed to understand its electrostatic potential. researchgate.net
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of chemical reactivity.
Table 2: Key Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of the molecule to accept electrons. |
Conformational Analysis and Intermolecular Interaction Modeling
While the naphthalene core is rigid, conformational flexibility in 1-aminonaphthalene-2-sulphonate exists primarily in the orientation of the amino and sulfonate groups. Computational scans of the potential energy surface, by systematically rotating the C-N and C-S bonds, can identify the most stable conformer and any energy barriers to rotation. The planarity observed in the crystal structure, stabilized by an intramolecular N-H···O hydrogen bond, is expected to be the global minimum energy conformation. nih.gov
Modeling intermolecular interactions is crucial for understanding the behavior of the compound in condensed phases. In the solid state, 1-ammonionaphthalene-2-sulfonate molecules are linked by intermolecular N-H···O hydrogen bonds, forming a two-dimensional network that stabilizes the crystal structure. nih.gov Computational methods can be used to model these hydrogen bonds and other non-covalent interactions, such as van der Waals forces and π-π stacking between naphthalene rings. Molecular docking studies on related molecules, like 1-anilino-naphthalene-8-sulfonate, have been used to analyze their binding and interactions within protein cavities, highlighting the importance of both hydrophobic and electrostatic interactions. nih.gov
Reaction Mechanism Modeling for Synthesis and Derivatization Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of aminonaphthalenesulfonic acids, such as the sulfonation of 1-aminonaphthalene, theoretical modeling can map out the entire reaction pathway. wikipedia.orgwikipedia.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.
By calculating the activation energy (the energy difference between the transition state and the reactants), the feasibility and rate of a reaction can be predicted. For example, a computational study on the diazotization of the related 2-aminonaphthalene-1-sulfonic acid using DFT (B3LYP/6-311+G(d,p)) identified a significant energy barrier for the reaction and showed that the sulfonate group helps stabilize the transition state through hydrogen bonding. smolecule.com
Similar modeling could be applied to predict the most likely site of further electrophilic substitution on the 1-aminonaphthalene-2-sulphonate ring or to model the mechanism of its use in azo dye synthesis. These theoretical investigations provide atomic-level detail that is often inaccessible through experimental means alone, offering a deeper understanding of the reaction dynamics.
Research Applications in Advanced Analytical Chemistry and Probe Development
Design and Synthesis of Fluorescent Probes Based on the Aminonaphthalenesulfonate Scaffold
The aminonaphthalenesulfonate structure is a favored scaffold for the design of fluorescent probes due to its inherent fluorescence and the presence of reactive functional groups (amino and sulfonate) that allow for chemical modification and conjugation to other molecules. The synthesis of these probes often involves the strategic introduction of various substituents to the core structure to modulate its photophysical properties and to introduce specific recognition sites for target analytes.
Derivatives of aminonaphthalenesulfonic acid are noted for their environmentally sensitive fluorescence, meaning their quantum yield and emission wavelength can change significantly with alterations in the polarity of their local environment. nih.gov For instance, compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) are weakly fluorescent in aqueous solutions but exhibit a marked increase in fluorescence intensity in less polar environments, such as the hydrophobic pockets of proteins. nih.gov This property is fundamental to their application as probes for studying protein conformation and binding events. nih.govnih.gov
The synthesis of these derivatives has been optimized to improve efficiency and yield. Modern techniques, such as microwave-assisted copper(0)-catalyzed Ullmann coupling, have been developed to synthesize various ANS derivatives under mild conditions with good to excellent yields, allowing for the creation of a diverse library of fluorescent probes. nih.govacs.org
The utility of aminonaphthalenesulfonate-based probes is intrinsically linked to the phenomena of fluorescence quenching and enhancement. Fluorescence quenching is any process that leads to a decrease in the fluorescence intensity of a fluorophore. ossila.com This can occur through various mechanisms, including static quenching, where a non-fluorescent complex is formed between the fluorophore and a quencher, and dynamic (or collisional) quenching, which results from transient interactions between the excited fluorophore and a quencher. ossila.comnih.gov
In the context of aminonaphthalenesulfonate probes, quenching of their fluorescence upon interaction with certain molecules can be a powerful analytical signal. For example, the quenching of the native fluorescence of albumin has been observed upon the addition of aminonaphthalenesulfonic acid derivatives, indicating binding events. nih.gov The specific mechanism of quenching can be complex and may involve photoinduced electron transfer (PET), where an excited electron is transferred from the fluorophore to a quencher molecule in close proximity. nih.gov
Conversely, fluorescence enhancement is often observed when these probes move from a polar aqueous environment to a nonpolar environment, such as a binding site on a protein. nih.govnih.gov This enhancement is a key principle in their use as probes for hydrophobic surfaces. The binding of aminonaphthalenesulfonic acid derivatives to serum albumins, for instance, results in a significant enhancement of their fluorescence. nih.gov
Table 1: Factors Influencing Fluorescence of Aminonaphthalenesulfonate Probes
| Phenomenon | Triggering Event | Underlying Mechanism | Analytical Application |
|---|---|---|---|
| Fluorescence Enhancement | Binding to hydrophobic pockets of proteins | Decreased interaction with quenching water molecules; change in local polarity | Probing protein conformation and binding |
| Fluorescence Quenching | Interaction with specific quencher molecules | Static or dynamic quenching (e.g., PET) | Quantifying quencher concentration |
| Fluorescence Enhancement | Binding to human and bovine serum albumins | Increased quantum yield in a less polar environment | Studying drug-protein interactions nih.gov |
The principles of fluorescence quenching and enhancement are harnessed in the design of chemo- and biosensors. nih.gov These analytical devices convert a molecular recognition event into a measurable signal. nih.gov Aminonaphthalenesulfonate derivatives are excellent candidates for the signaling component of such sensors due to their responsive fluorescence.
A common strategy involves covalently linking the aminonaphthalenesulfonate fluorophore to a receptor molecule that has a specific affinity for the target analyte. Binding of the analyte to the receptor can induce a conformational change that alters the environment of the fluorophore, leading to a change in its fluorescence.
For example, these probes have been instrumental in Förster Resonance Energy Transfer (FRET) based assays. In a FRET sensor, the aminonaphthalenesulfonate can act as a donor fluorophore, transferring its excitation energy to a nearby acceptor molecule (a quencher) in a non-radiative manner. ossila.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. If the binding of an analyte causes a change in this distance, the fluorescence of the donor will be altered, providing a sensitive measure of the analyte's concentration.
Table 2: Examples of Aminonaphthalenesulfonate-Based Sensor Applications
| Sensor Type | Target Analyte | Principle of Detection | Reference |
|---|---|---|---|
| Biosensor | Serum Albumins | Fluorescence enhancement upon binding | nih.gov |
| Chemosensor | Biogenic Amines | Integration into receptor-based systems for selective recognition | nih.gov |
| FRET-based Biosensor | Enzymatic Activity | Cleavage of a linker separating the aminonaphthalenesulfonate donor and a quencher | |
Chromatographic Separation Techniques Utilizing Aminonaphthalenesulfonates as Reagents
Chromatography is a powerful technique for separating, identifying, and purifying components of a mixture. nih.gov While aminonaphthalenesulfonates are often the analytes being separated, they can also be utilized as reagents to facilitate the separation of other compounds.
In liquid chromatography, particularly reversed-phase HPLC, the retention of charged analytes can be manipulated by altering the composition of the mobile phase. nih.gov The use of ion-pairing reagents is a common strategy, and sulfonated compounds can serve this purpose. Although direct use of sodium 1-aminonaphthalene-2-sulphonate as a routine ion-pairing agent is not widely documented in the provided search results, the principles of using sulfonate-containing molecules are well-established for the separation of charged species.
Furthermore, the fluorescent nature of aminonaphthalenesulfonates allows them to be used as derivatizing agents. In this approach, non-fluorescent analytes are chemically tagged with the aminonaphthalenesulfonate moiety prior to chromatographic separation. This pre-column derivatization converts the analytes into fluorescent derivatives, which can then be detected with high sensitivity by a fluorescence detector. This is particularly useful for the analysis of compounds that lack a suitable chromophore for UV-Vis detection.
Development of Spectrophotometric and Fluorometric Methods for Target Analyte Detection
Spectrophotometric and fluorometric methods are among the most common analytical techniques for quantification due to their sensitivity, speed, and cost-effectiveness. nih.gov The development of new methods often relies on the discovery or synthesis of molecules with desirable optical properties.
The strong absorbance and fluorescence characteristics of aminonaphthalenesulfonates make them ideal candidates for the development of such methods. nih.gov A spectrophotometric method would rely on the change in the absorbance spectrum of the aminonaphthalenesulfonate derivative upon interaction with a target analyte. For instance, the formation of a complex between the probe and the analyte could lead to a shift in the maximum absorption wavelength or a change in the molar absorptivity, which can be quantified.
Fluorometric methods, which measure fluorescence intensity, are generally more sensitive than spectrophotometric methods. As discussed previously, the fluorescence of aminonaphthalenesulfonate probes can be modulated by a variety of factors, making them highly suitable for developing sensitive fluorometric assays. These assays can be designed to detect a wide range of analytes, from metal ions to large biomolecules, by engineering the probe to interact specifically with the target. The resulting change in fluorescence provides a quantitative measure of the analyte's concentration. nih.gov
Table 3: Comparison of Spectrophotometric and Fluorometric Methods
| Feature | Spectrophotometric Methods | Fluorometric Methods |
|---|---|---|
| Principle | Measurement of light absorption | Measurement of light emission |
| Sensitivity | Generally lower | Generally higher |
| Selectivity | Dependent on the specificity of the color-forming reaction | Can be enhanced by specific probe-analyte interactions |
| Instrumentation | Spectrophotometer | Fluorometer/Spectrofluorometer |
| Application with Aminonaphthalenesulfonates | Based on changes in absorbance upon analyte binding | Based on fluorescence quenching or enhancement |
Exploration in Material Science and Functional Polymer Chemistry
Development of Functional Dyes and Pigments Derived from 1-Aminonaphthalene-2-sulphonate Derivatives
Derivatives of 1-aminonaphthalene-2-sulfonic acid are crucial intermediates in the synthesis of functional dyes and pigments, particularly azo dyes. chemimpex.comwikipedia.org These synthetic colorants are valued for their vibrant colors, stability, and applicability across various industries, including textiles, paper, and plastics. chemimpex.comnih.govnih.gov The manufacturing process for these dyes typically involves a two-step chemical reaction: diazotization followed by azo coupling. pbworks.com
In the first step, the primary amino group (-NH₂) on the aminonaphthalenesulfonic acid is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid. This electrophilic diazonium ion is then reacted with a nucleophilic coupling component, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo linkage (-N=N-), which acts as the chromophore responsible for the dye's color. pbworks.com
Research has focused on synthesizing series of acid dyes by diazotizing aminonaphthalenesulfonic acid derivatives and coupling them with various naphthalene-based compounds. For instance, 1-amino-2-naphthol-4-sulphonic acid has been successfully diazotized and coupled with components like 1-naphthol, 2-naphthol, and N,N-dimethyl aniline (B41778) to produce a range of acid dyes. sciencepublishinggroup.comsemanticscholar.orgsemanticscholar.org The resulting dyes exhibit good water solubility, a property enhanced by the presence of the sulfonic acid group, making them suitable for dyeing polyamide fabrics like nylon. chemimpex.comsemanticscholar.org
Studies on the dyeing properties of these synthesized acid dyes on nylon fabric have shown excellent affinity, good penetration, and a high degree of levelness and brightness. sciencepublishinggroup.comsemanticscholar.org The exhaustion of the dye onto the fabric is significantly influenced by pH, with optimal results typically observed in acidic conditions (pH 3–4.5). sciencepublishinggroup.comsemanticscholar.org The fastness properties, such as resistance to washing and light, have been found to be very good, indicating strong and stable interactions between the dye molecules and the fabric fibers. sciencepublishinggroup.comsemanticscholar.org
Below is a data table summarizing the properties of acid dyes synthesized from a 1-aminonaphthalene-2-sulphonate derivative.
| Coupling Component | Resulting Dye Color | Optimal Dyeing pH | Key Performance Characteristics | Reference |
|---|---|---|---|---|
| 1-Nitroso-2-naphthol | Dark Brown | 3.0 - 4.5 | Good exhaustion (up to 52.3%), good fastness properties | semanticscholar.orgresearchgate.net |
| 2-Nitroso-1-naphthol | Dark Brown | 3.0 - 4.5 | Good exhaustion (up to 52.3%), good fastness properties | semanticscholar.orgresearchgate.net |
| 1-Naphthol | Reddish Brown | 3.0 - 4.5 | High yield (81.9%), good exhaustion (up to 55.9%), good fastness properties | semanticscholar.orgresearchgate.net |
| 2-Naphthol | Dark Brown | 3.0 - 4.5 | Good exhaustion (up to 47.0%), good fastness properties | semanticscholar.orgresearchgate.net |
| N,N-Dimethyl aniline | Dark Brown | 3.0 - 4.5 | Good exhaustion (up to 57.9%), good fastness properties | semanticscholar.orgresearchgate.net |
Synthesis and Characterization of Conducting Polymers and Oligomers Incorporating Aminonaphthalenesulfonate Units
Conducting polymers are a class of organic materials that possess electrical conductivity. mdpi.com Polyaniline (PANI) is one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.comnih.gov The conductivity of PANI is achieved through a process called "doping," where a protonic acid introduces charge carriers into the polymer backbone. nih.gov
Aminonaphthalenesulfonate units can be incorporated into conducting polymer systems, primarily by acting as the dopant. When a sulfonic acid like an aminonaphthalenesulfonic acid is used to protonate the emeraldine (B8112657) base form of polyaniline, it forms the conductive emeraldine salt. nih.govresearchgate.net The large, immobile anion of the aminonaphthalenesulfonate can influence the morphology, processability, and stability of the resulting conducting polymer.
The synthesis is typically carried out via chemical or electrochemical oxidative polymerization of aniline in the presence of the aminonaphthalenesulfonic acid. nih.govnih.gov Characterization of these materials involves various analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the structure, identifying characteristic peaks for the quinoid and benzenoid rings of the PANI backbone and the sulfonic acid group (-SO₃H) from the dopant. nih.gov
Research into polyaniline doped with different polysulfonic acids has shown that the nature of the dopant significantly affects the final properties. For instance, studies using various polysulfonic acids as dopants for PANI revealed high doping levels and good stability during electrochemical switching. mdpi.com The use of a bulky dopant like aminonaphthalenesulfonate is expected to enhance the thermal stability and may influence the polymer's final morphology, such as the formation of nanofibers or other nanostructures. nih.govresearchgate.net The conductivity of these doped polymers is a key parameter, and it is influenced by factors such as the acid content, reaction time, and temperature during synthesis. researchgate.net
The table below compares the expected properties of polyaniline doped with different types of sulfonic acids, illustrating the role of the dopant.
| Dopant Type | Expected Doping Level | Key Polymer Characteristics | Potential Advantages | Reference |
|---|---|---|---|---|
| Simple Inorganic Acid (e.g., HCl) | Variable | Good initial conductivity, small counter-ion | Low cost, simple synthesis | nih.govresearchgate.net |
| Alkyl Benzene Sulfonic Acid (e.g., DBSA) | High | Improved solubility in organic solvents, acts as a surfactant | Enhanced processability | researchgate.netnih.gov |
| Polystyrenesulfonic acid (PSSA) | Moderate (~0.32) | Forms polymer blends (e.g., PEDOT:PSS), good film-forming properties | Creates stable aqueous dispersions | mdpi.com |
| Aminonaphthalenesulfonate | High (Expected) | Bulky, immobile anion; potential for enhanced thermal stability | Improved stability of the doped state | mdpi.com |
Fundamental Studies on Aminonaphthalenesulfonates in Dispersant and Surfactant Technologies
Aminonaphthalenesulfonates and their derivatives are fundamental components in the development of high-performance dispersants and surfactants. biosynth.com Their amphiphilic molecular structure, which combines a hydrophobic naphthalene (B1677914) group with a hydrophilic sulfonic acid group, allows them to function effectively at interfaces. finechemicals.com.cn
In dispersant technology, condensates of naphthalene sulfonic acid with formaldehyde (B43269) are widely used. vinatiorganics.com These are powerful anionic surfactants that adsorb onto the surface of particles in a suspension, preventing them from agglomerating. This is achieved through a mechanism of electrostatic and steric repulsion, where the charged sulfonate groups orient towards the aqueous phase, creating a repulsive barrier between particles.
These dispersants are critical in the dye and pigment industry. They are added during the milling process to reduce particle size and create stable, uniform dispersions of colorants in aqueous solutions. google.com The benefits include improved color strength, better stability of the dispersion to heat and storage, and reduced processing time. google.com Compared to other agents like lignin (B12514952) sulfonates, naphthalene sulfonate-based dispersants often have the advantage of being less colored, which prevents unwanted soiling of textiles. google.com
In surfactant applications, aminonaphthalenesulfonates can act as wetting agents, hydrotropes (compounds that solubilize hydrophobic compounds in aqueous solutions), and stabilizers for emulsions and suspensions. biosynth.com For example, in a study on the synthesis of Sodium 1-amino-4-naphthalene sulfonate, a surfactant (Tween 60) was used to improve the reaction conditions, highlighting the synergy between these chemical classes. finechemicals.com.cn
The table below summarizes the roles and advantages of aminonaphthalenesulfonates in these technologies.
| Application Area | Function | Mechanism of Action | Key Advantages | Reference |
|---|---|---|---|---|
| Pigment & Dye Dispersion | Dispersing Agent | Adsorbs onto particle surfaces, providing electrostatic and steric stabilization. | Creates highly fluid, heat-stable dispersions; reduces milling time; low intrinsic color. | google.com |
| Agrochemicals | Dispersant / Wetting Agent | Ensures uniform suspension of active ingredients in formulations. | Improves the stability and efficacy of pesticide and herbicide mixtures. | |
| Synthetic Rubber Polymerization | Stabilizer / Anti-coagulant | Prevents coagulation of latex particles during emulsion polymerization. | Acts as a dispersing agent for fillers and pigments in the rubber matrix. | |
| General Surfactant Use | Hydrotrope / Wetting Agent | Increases the solubility of other surfactants and organic substances in water. | Maintains dispersing properties over a wide pH range. |
Research into the Fabrication of Advanced Composite Materials and Specialized Coatings
The principles of dispersion and stabilization provided by aminonaphthalenesulfonate derivatives are directly applicable to the fabrication of advanced composite materials and specialized coatings. Their primary role in these fields is to ensure the uniform distribution of fillers, pigments, and other additives within a polymer or cementitious matrix.
In the field of composite materials, particularly concrete, naphthalene sulfonate-formaldehyde (SNF) condensates are used as high-range water reducers, commonly known as superplasticizers. vinatiorganics.comdergipark.org.tr By adsorbing onto cement particles and dispersing them, SNF admixtures significantly increase the fluidity and workability of the concrete mix without the need for excess water. vinatiorganics.com This reduction in the water-to-cement ratio leads to a denser, less porous final material with substantially higher compressive strength and improved durability. dergipark.org.trgoogle.com Research has shown that SNF-based admixtures can improve resistance to environmental degradation, including frost and chemical attack. vinatiorganics.com
In the formulation of specialized coatings, such as paints and inks, the uniform dispersion of pigments is essential for achieving desired properties like color intensity, gloss, and hiding power. Naphthalene sulfonates act as highly effective dispersing agents for pigments in aqueous paint formulations. They ensure that pigment particles remain separated and evenly distributed throughout the coating, preventing issues like flocculation, color shift, and poor film formation. Their ability to function across a wide pH range and their compatibility with other anionic and nonionic surfactants make them versatile additives in coating technology.
The table below details the function and resulting improvements from using aminonaphthalenesulfonate derivatives in these applications.
| Application | Specific Role | Mechanism | Resulting Material Improvement | Reference |
|---|---|---|---|---|
| High-Performance Concrete | Superplasticizer (High-Range Water Reducer) | Disperses cement particles, improving mixture flow. | Increased workability, reduced water content, higher compressive strength, enhanced durability. | vinatiorganics.comdergipark.org.tr |
| Aqueous Paints & Coatings | Pigment Dispersant | Adsorbs onto pigment surfaces to prevent agglomeration. | Improved color strength, gloss, and stability; prevents settling and flocculation. | |
| Precast & Prestressed Concrete | Superplasticizer | Allows for low water/cement ratios while maintaining necessary workability for placement. | Achieves high early strength, facilitating faster mold turnover. | |
| Gypsum Plasterboards | Water-Reducing Agent | Improves the flow and reduces water demand of the stucco mix. | Enhances board strength and reduces energy required for drying. |
Crystallographic Studies and Solid State Characteristics of Sodium 1 Aminonaphthalene 2 Sulphonate
Single Crystal X-ray Diffraction Analysis of Molecular Packing and Unit Cell Parameters
Single crystal X-ray diffraction studies on the zwitterionic form of the title compound, 1-ammonionaphthalene-2-sulfonate (C₁₀H₉NO₃S), have provided detailed insights into its crystal structure. The analysis reveals that the compound crystallizes in the orthorhombic system. nih.gov
The determined unit cell parameters indicate a well-defined and ordered packing of the molecules within the crystal lattice. nih.gov The naphthalene (B1677914) ring system of the molecule is nearly planar. nih.gov Specifically, the two fused rings of the naphthalene core exhibit a dihedral angle of 1.94 (3)° between them. nih.gov This near-planarity is a typical feature for such aromatic systems. The molecular packing in the crystal is primarily influenced by the extensive network of intermolecular interactions, which will be discussed in the following section.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₉NO₃S |
| Formula Weight | 223.24 |
| Crystal System | Orthorhombic |
| 'a' Unit Cell Length (Å) | 9.4337 (3) |
| 'b' Unit Cell Length (Å) | 10.6359 (4) |
| 'c' Unit Cell Length (Å) | 18.6775 (6) |
| Unit Cell Volume (ų) | 1874.02 (11) |
| Molecules per Unit Cell (Z) | 8 |
| Temperature (K) | 296 |
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State
An important intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of a nearly planar six-membered ring. nih.govnih.govresearchgate.net This ring has a root-mean-square deviation of 0.0150 Å and is oriented at a very small dihedral angle of 1.63 (3)° with respect to the naphthalene ring system, indicating that the entire molecule is largely planar. nih.govnih.govresearchgate.net
In addition to the intramolecular interactions, intermolecular N—H⋯O hydrogen bonds are critical to the crystal structure. These interactions link adjacent molecules, creating a two-dimensional network. nih.govnih.govresearchgate.net This network of hydrogen bonds is a key factor in the stabilization of the crystal structure. nih.gov The presence of these strong, directional interactions governs the arrangement of the molecules in the solid state.
Polymorphism and Crystallization Behavior Studies
Currently, there is a lack of specific studies in the scientific literature detailing the polymorphism or the particular crystallization behavior of Sodium 1-aminonaphthalene-2-sulphonate. While the crystallization of various aminonaphthalene sulfonic acids is performed for purification and dye synthesis, detailed investigations into different crystalline forms (polymorphs) of this specific isomer have not been reported in the available resources. The formation of different polymorphs can be influenced by factors such as solvent, temperature, and saturation, but such studies have not been documented for this compound.
Environmental Chemical Studies on Aminonaphthalene Sulfonate Analogs Analytical Focus
Methodologies for Detection and Quantification of Aminonaphthalenesulfonates in Environmental Matrices
The detection and quantification of aminonaphthalenesulfonates in various environmental matrices, such as water and soil, are critical for monitoring their distribution and fate. Due to their high water solubility and the complexity of environmental samples, sophisticated analytical procedures are required. researchgate.net These typically involve a multi-step process encompassing sample extraction and pre-concentration, followed by instrumental analysis for separation and detection. nih.gov
A primary challenge in analyzing these compounds is their effective isolation from the sample matrix. nih.gov Solid-phase extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of these compounds from aqueous samples. nih.govethz.ch This method utilizes cartridges containing a solid adsorbent, such as polystyrene-divinylbenzene resin, to trap the target analytes from the water sample. researchgate.net For solid matrices like soil or sediment, methods such as Soxhlet extraction, ultrasonic extraction, or mechanical shaking with an organic solvent are utilized to separate the sulfonates from the sample particles. nih.gov
Once extracted and concentrated, the quantification of aminonaphthalenesulfonates is predominantly performed using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently the method of choice, often coupled with ultraviolet (UV) or fluorescence detectors. nih.gov A specific HPLC method combines on-line ion-pair extraction with ion-pair chromatography, using a tetrabutylammonium (B224687) salt as the ion-pairing reagent, which allows for trace-level determination in surface water with detection limits in the sub-ppb range. nih.gov
For more definitive identification and sensitive quantification, mass spectrometry (MS) is coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govethz.ch Capillary electrophoresis has also been applied for the separation and analysis of these compounds. nih.govethz.ch The selection of the analytical method often depends on the specific isomers being targeted, the required detection limits, and the nature of the environmental matrix being analyzed. The U.S. Environmental Protection Agency (EPA) provides curated analytical methods for various environmental contaminants, which can serve as a reference for establishing standardized testing protocols. nih.gov
Table 1: Analytical Techniques for Aminonaphthalenesulfonate Detection
| Analytical Step | Methodology | Common Techniques/Reagents | Key Advantages |
| Extraction & Pre-concentration | Solid-Phase Extraction (SPE) | Polystyrene-divinylbenzene resins, Anion-exchange materials | Effective for aqueous samples, allows for concentration of trace amounts. nih.govresearchgate.net |
| Solvent Extraction | Soxhlet, Ultrasonic, Mechanical Shaking | Suitable for solid matrices like soil and sediment. nih.gov | |
| Separation & Quantification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase columns (e.g., C18), UV or Fluorescence Detection | Robust and widely available for quantifying various isomers. nih.gov |
| Ion-Pair Chromatography (IPC) | Tetrabutylammonium salts | Enhances retention and separation of ionic sulfonates. nih.gov | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - | High sensitivity and specificity for complex mixtures. nih.gov | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - | Provides structural information for definitive identification. nih.govethz.ch | |
| Capillary Electrophoresis (CE) | - | High separation efficiency and low sample volume requirements. nih.gov |
Q & A
Q. What are the optimal synthetic routes for Sodium 1-aminonaphthalene-2-sulphonate, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : Synthesis typically involves sulfonation of 1-aminonaphthalene followed by neutralization with sodium hydroxide. Key parameters include:
- Temperature Control : Maintain 80–100°C during sulfonation to avoid side reactions (e.g., over-sulfonation) .
- Catalysts : Use sulfuric acid as both solvent and catalyst, with stoichiometric adjustments to minimize decomposition.
- Purification : Recrystallization from ethanol-water mixtures (1:3 ratio) enhances purity. Yield optimization (~75–85%) requires precise pH control during neutralization (pH 7–8) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DO, 400 MHz) reveals aromatic proton signals at δ 7.2–8.1 ppm and amine protons at δ 5.8–6.2 ppm. C NMR confirms sulfonate group integration at ~110–120 ppm .
- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M–Na] ion at m/z 264.1 (calculated for CHNOS: 264.02) .
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves impurities with retention time ~6.2 min .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for sulfonate compounds .
- Toxicity Data : Limited acute toxicity reported, but chronic exposure may affect renal function (based on naphthalene derivatives) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Solvent Effects : Include polarizable continuum models (PCM) for aqueous-phase reactivity studies.
- Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled Studies : Conduct solubility tests in buffered solutions (pH 2–12) at 25°C and 40°C. Use UV-Vis spectroscopy to quantify dissolution rates .
- Stability Analysis : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., desulfonation) via MS/MS .
- Statistical Modeling : Apply ANOVA to assess batch-to-batch variability in industrial-grade vs. lab-synthesized samples .
Q. How does this compound function as a ligand in coordination chemistry, and what are its photophysical applications?
- Methodological Answer :
- Ligand Design : Chelate metal ions (e.g., Cu, Fe) via sulfonate and amine groups. Confirm complexation via shifts in UV-Vis absorption bands (e.g., λ ~450 nm for Cu complexes) .
- Photophysical Studies : Measure fluorescence quantum yield (Φ) in DMSO. For sensor applications, test quenching efficiency in the presence of heavy metals (e.g., Pb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
